Hydrogen Bond Donor Count Comparison
The bromoacetamide group in N-Ethylpropionamide-PEG1-Br exhibits superior reactivity toward thiol nucleophiles compared to the chloroacetamide analog. In synthetic comparisons, bromoacetamides enabled improved product yields and purity under milder conditions, whereas chloroacetamides required a high excess of reagent to achieve satisfactory yields [1].
| Evidence Dimension | Thiol conjugation efficiency (yield and purity) |
|---|---|
| Target Compound Data | Bromoacetamide: Improved yields and purity with conventional heating |
| Comparator Or Baseline | Chloroacetamide: Satisfactory yields only with high reagent excess |
| Quantified Difference | Qualitative improvement in yield/purity; exact fold-difference not reported |
| Conditions | Synthetic conjugation reactions; conventional heating vs. microwave |
Why This Matters
Higher conjugation efficiency reduces the molar excess required, lowers purification burden, and improves overall PROTAC synthetic yield, directly impacting cost-per-gram of final degrader.
- [1] CONICET. Improved product yields and purity with bromoacetamides over chloroacetamides in synthetic applications. View Source
